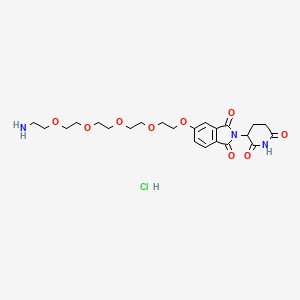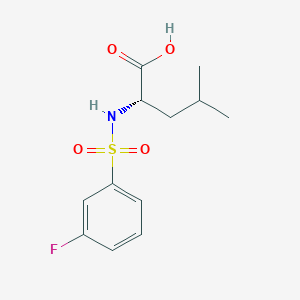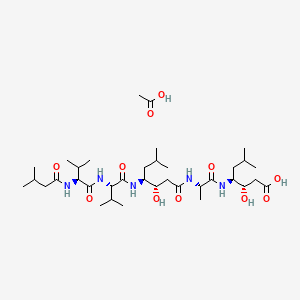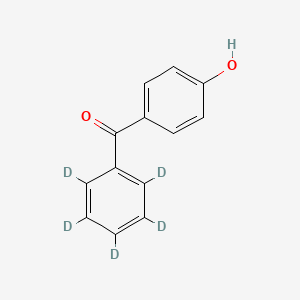
c-ABL-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c-ABL-IN-3 is a small molecule inhibitor that targets the Abelson tyrosine kinase (c-Abl). c-Abl is a non-receptor tyrosine kinase involved in various cellular processes, including cell differentiation, division, adhesion, and stress response. The inhibition of c-Abl has been explored for therapeutic applications, particularly in cancer treatment, due to its role in the pathogenesis of chronic myeloid leukemia and other malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of c-ABL-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may involve:
Formation of the core structure: This step often includes the construction of a heterocyclic core, which serves as the backbone of the molecule.
Functionalization: Introduction of various functional groups to enhance the binding affinity and specificity towards c-Abl.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
c-ABL-IN-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
c-ABL-IN-3 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of c-Abl and its downstream effects.
Biology: Investigated for its role in modulating cellular processes such as apoptosis, cell cycle regulation, and DNA repair.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly chronic myeloid leukemia.
Mechanism of Action
c-ABL-IN-3 exerts its effects by binding to the ATP-binding site of the c-Abl kinase domain, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of signaling pathways involved in cell proliferation and survival. The molecular targets include various proteins involved in cell cycle regulation, apoptosis, and DNA repair .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known c-Abl inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: Another c-Abl inhibitor with a broader spectrum of activity against multiple tyrosine kinases.
Nilotinib: A selective c-Abl inhibitor with improved efficacy and safety profile compared to imatinib.
Uniqueness of c-ABL-IN-3
This compound is unique due to its high specificity for c-Abl and its ability to overcome resistance mechanisms that limit the efficacy of other inhibitors. Its distinct chemical structure allows for better binding affinity and selectivity, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C17H11F3N4O3 |
|---|---|
Molecular Weight |
376.29 g/mol |
IUPAC Name |
6-oxo-1-pyrimidin-5-yl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H11F3N4O3/c18-17(19,20)27-14-4-2-12(3-5-14)23-16(26)11-1-6-15(25)24(9-11)13-7-21-10-22-8-13/h1-10H,(H,23,26) |
InChI Key |
HWRMOIALGKRORG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN(C(=O)C=C2)C3=CN=CN=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![methyl 2-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12400706.png)


![1-[(2R,5S)-4-azido-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400731.png)
![(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone](/img/structure/B12400733.png)

